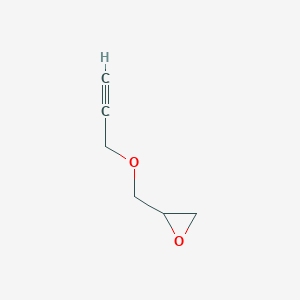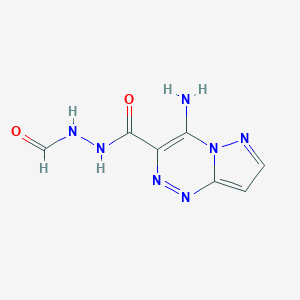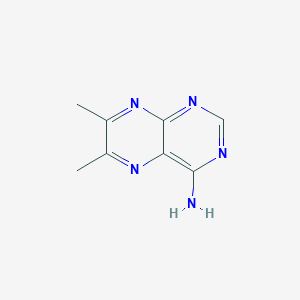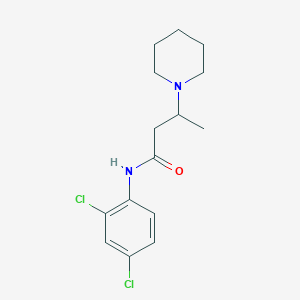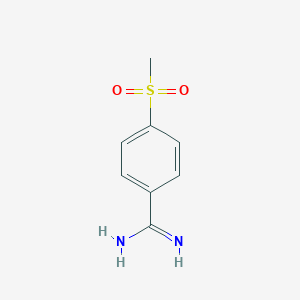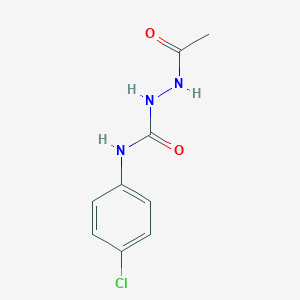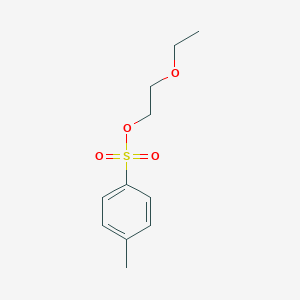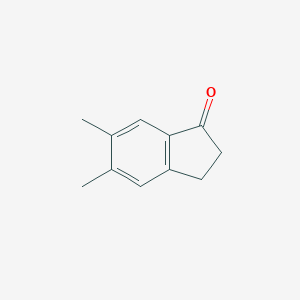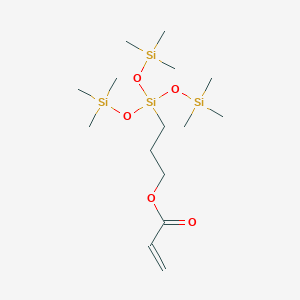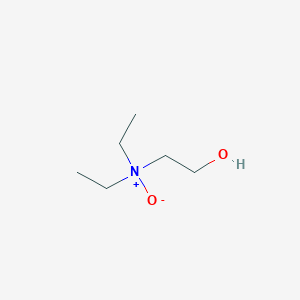
N,N-diethyl-2-hydroxyethanamine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-2-hydroxyethanamine oxide (DEHE) is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of pharmacology. DEHE is a tertiary amine oxide, which means that it contains a nitrogen atom that is bonded to three alkyl groups and one oxygen atom. The compound has a molecular weight of 147.21 g/mol and a chemical formula of C6H15NO2.
Wirkmechanismus
The exact mechanism of action of N,N-diethyl-2-hydroxyethanamine oxide is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. N,N-diethyl-2-hydroxyethanamine oxide has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain.
Biochemische Und Physiologische Effekte
N,N-diethyl-2-hydroxyethanamine oxide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, N,N-diethyl-2-hydroxyethanamine oxide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N,N-diethyl-2-hydroxyethanamine oxide is that it has a relatively low toxicity profile, which makes it suitable for use in laboratory experiments. Additionally, N,N-diethyl-2-hydroxyethanamine oxide is relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of N,N-diethyl-2-hydroxyethanamine oxide is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several areas of research that could benefit from further investigation into the properties and applications of N,N-diethyl-2-hydroxyethanamine oxide. One potential direction is to explore the potential of N,N-diethyl-2-hydroxyethanamine oxide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to investigate the potential of N,N-diethyl-2-hydroxyethanamine oxide as a treatment for pain and inflammation. Finally, more research could be conducted to elucidate the mechanism of action of N,N-diethyl-2-hydroxyethanamine oxide and to identify specific pathways that could be targeted for therapeutic purposes.
Synthesemethoden
The synthesis of N,N-diethyl-2-hydroxyethanamine oxide can be achieved through a variety of methods, including the reaction of diethylamine with ethylene oxide in the presence of a catalyst such as zinc chloride. Other methods involve the reaction of diethylamine with ethylene chlorohydrin or ethylene glycol diethyl ether. The resulting compound can be purified through various techniques such as distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-2-hydroxyethanamine oxide has been extensively studied for its potential applications in pharmacology. It has been found to exhibit a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. Additionally, N,N-diethyl-2-hydroxyethanamine oxide has been shown to have potential as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
N,N-diethyl-2-hydroxyethanamine oxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-3-7(9,4-2)5-6-8/h8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZQCOHSSDKZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CCO)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-hydroxyethanamine oxide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

